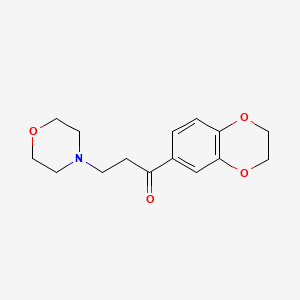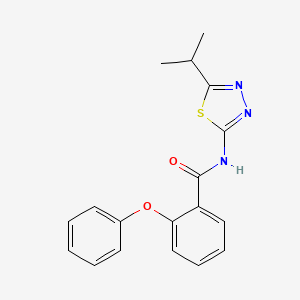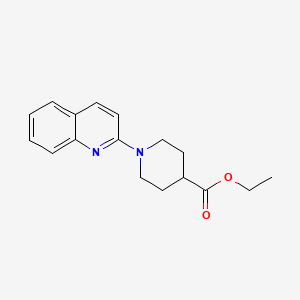![molecular formula C18H17NO2 B5674741 6-[4-(2-methoxyethoxy)phenyl]quinoline](/img/structure/B5674741.png)
6-[4-(2-methoxyethoxy)phenyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(2-methoxyethoxy)phenyl]quinoline is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the quinoline family of compounds, which have been found to exhibit a range of interesting biological activities. In We will also examine the advantages and limitations of using this compound in lab experiments, and list some potential future directions for research in this area.
Aplicaciones Científicas De Investigación
6-[4-(2-methoxyethoxy)phenyl]quinoline has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and infectious disease research. In cancer research, it has been found to exhibit anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis. In neuroscience, it has been found to modulate the activity of neurotransmitter receptors, and has potential applications in the treatment of neurodegenerative diseases. In infectious disease research, it has been found to exhibit antiviral and antibacterial activity.
Mecanismo De Acción
The mechanism of action of 6-[4-(2-methoxyethoxy)phenyl]quinoline is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. It has been found to inhibit the activity of certain enzymes and receptors, and to induce changes in gene expression.
Biochemical and Physiological Effects:
6-[4-(2-methoxyethoxy)phenyl]quinoline has been found to have a range of biochemical and physiological effects, depending on the specific research area being studied. In cancer research, it has been found to inhibit cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels. In neuroscience, it has been found to modulate the activity of neurotransmitter receptors, and to have potential applications in the treatment of neurodegenerative diseases. In infectious disease research, it has been found to exhibit antiviral and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-[4-(2-methoxyethoxy)phenyl]quinoline in lab experiments has several advantages and limitations. One advantage is that it has been found to exhibit a range of interesting biological activities, making it a potentially useful compound for studying a range of research areas. Another advantage is that it can be synthesized in high purity using an efficient and reproducible method. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Another limitation is that it may have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research in the area of 6-[4-(2-methoxyethoxy)phenyl]quinoline. One direction is to further elucidate its mechanism of action, in order to better understand how it exerts its biological effects. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to determine its potential applications in infectious disease research, and to explore its potential use as a therapeutic agent in cancer treatment. Finally, further studies are needed to explore the potential advantages and limitations of using this compound in lab experiments, and to develop more efficient and reproducible synthesis methods.
Métodos De Síntesis
The synthesis of 6-[4-(2-methoxyethoxy)phenyl]quinoline involves the reaction of 2-methoxyethylamine with 4-chloroaniline, followed by condensation with 2-cyanoacetamide and cyclization with polyphosphoric acid. This method has been found to be efficient and reproducible, and yields high purity 6-[4-(2-methoxyethoxy)phenyl]quinoline.
Propiedades
IUPAC Name |
6-[4-(2-methoxyethoxy)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-20-11-12-21-17-7-4-14(5-8-17)15-6-9-18-16(13-15)3-2-10-19-18/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDQVQJTTGMMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-Methoxyethoxy)phenyl]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-phenoxyethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5674666.png)
![2-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5674672.png)


![(1S*,5R*)-6-(3-fluoro-4-methoxybenzoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674695.png)
![N-[2-(4-chlorophenyl)ethyl]-2-ethyl-N-(3-pyridinylmethyl)-5-pyrimidinecarboxamide](/img/structure/B5674699.png)
![(1S*,5R*)-3-(2-pyrimidinyl)-6-[4-(1H-tetrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674704.png)
![1-methyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5674709.png)

![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5674725.png)
![(4S)-4-({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-N,N-diethyl-1-methyl-L-prolinamide](/img/structure/B5674731.png)
![(4R)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(pyridin-2-ylmethyl)-L-prolinamide](/img/structure/B5674738.png)
![4-methyl-3-{[(2-oxa-7-azaspiro[4.5]dec-7-ylacetyl)amino]methyl}benzoic acid](/img/structure/B5674747.png)
